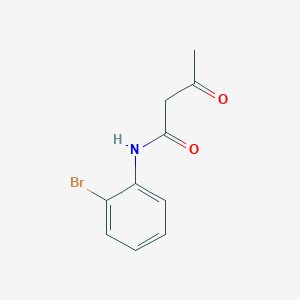

n-(2-Bromophenyl)-3-oxobutanamide

Description

Contextualization within Acetoacetanilide (B1666496) Chemistry

N-(2-Bromophenyl)-3-oxobutanamide belongs to the class of acetoacetanilides. Acetoacetanilide itself is an organic compound with the formula CH₃C(O)CH₂C(O)NHC₆H₅. It is essentially the acetoacetamide (B46550) derivative of aniline (B41778) and presents as a white solid with poor solubility in water. wikipedia.org The broader family of acetoacetanilides, prepared from various aniline derivatives, are crucial in the production of organic pigments known as arylide yellows. wikipedia.org

The synthesis of acetoacetanilides is typically achieved through the acetoacetylation of an aniline derivative using diketene (B1670635). wikipedia.org These compounds are notable for their ability to undergo azo coupling reactions with diazonium salts to form dyes. wikipedia.org From a structural standpoint, acetoacetanilides like this compound exist as the keto-amide tautomer, a fact confirmed by X-ray crystallography. wikipedia.org The molecular arrangement is stabilized by intermolecular hydrogen bonds. wikipedia.org

The versatility of acetoacetanilides extends beyond pigments, with applications in the manufacturing of fungicides like carboxin (B1668433) and methfuroxam, as well as pyrazolones and pyrimidines. nih.gov Their role as chemical intermediates is significant, with large quantities produced annually for use in closed systems for pigment manufacturing. oecd.org

Significance of the N-(2-Bromophenyl) Moiety in Chemical Synthesis and Biological Studies

The "N-(2-Bromophenyl)" part of the molecule, referred to as a moiety, plays a crucial role in both the synthetic utility and potential biological activity of the compound and its derivatives. The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's reactivity and its interactions with biological targets.

In chemical synthesis, the bromine atom serves as a useful handle for further functionalization through various cross-coupling reactions. This allows chemists to build more complex molecular architectures.

From a biological perspective, the inclusion of a bromophenyl group is a common strategy in medicinal chemistry. Bromine, being a halogen, can alter the electronic properties of the molecule and enhance its lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

Research has shown that derivatives containing the N-(2-bromophenyl) moiety exhibit a range of biological activities. For instance, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] wikipedia.orginnospk.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) demonstrated its potential as an antidiabetic agent by inhibiting α-glucosidase and α-amylase. nih.gov Another area of investigation is the antimicrobial and antifungal potential of compounds incorporating this moiety. zsmu.edu.uanih.gov

Overview of Research Trajectories for this compound Derivatives

The core structure of this compound provides a scaffold for the development of a diverse range of derivatives with potential applications in various fields. Research has branched out to explore how modifications to this parent molecule can lead to new compounds with enhanced or novel properties.

One significant research trajectory involves the synthesis of heterocyclic compounds. Acetoacetanilides, including this compound, are valuable precursors for creating heterocycles like pyridines, thiophenes, diazepines, and thiazoles, many of which exhibit antimicrobial and antioxidant activities. sciencepublishinggroup.comresearchgate.net

Another avenue of research focuses on the development of novel therapeutic agents. For example, derivatives of this compound have been investigated for their potential as:

Antidiabetic agents: As mentioned earlier, specific acetamide derivatives have shown promising results in inhibiting key enzymes related to diabetes. nih.gov

Antimicrobial and antifungal agents: The synthesis of triazole and thiazole (B1198619) derivatives incorporating the N-(2-bromophenyl) moiety has yielded compounds with notable antimicrobial and antifungal properties. zsmu.edu.uanih.gov

Anticancer agents: Certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their antiproliferative activity against cancer cell lines. nih.gov

Fungicides: Nicotinamide derivatives containing a bromophenyl group have been designed and tested for their fungicidal activity against various plant pathogens. mdpi.com

The synthesis of hydrazones derived from related acetoacetanilides has also been a subject of study, with some of these compounds showing potential as HIV integrase inhibitors. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBZFPHVMQLUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976392 | |

| Record name | N-(2-Bromophenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-45-1 | |

| Record name | N-(2-Bromophenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Bromophenyl 3 Oxobutanamide and Its Derivatives

Established Synthetic Pathways for Acetoacetanilides

Traditional methods for synthesizing acetoacetanilides like N-(2-bromophenyl)-3-oxobutanamide are well-documented and widely used due to their reliability.

| Reactant 1 | Reactant 2 | Product | CAS Number | Molecular Formula | Molecular Weight |

| 2-Bromoaniline (B46623) | Diketene (B1670635) | This compound | 52700-65-9 | C10H10BrNO2 | 256.1 |

| 2-Bromoaniline | Ethyl acetoacetate (B1235776) | This compound | 52700-65-9 | C10H10BrNO2 | 256.1 |

Synthesis via 2,2,6-Trimethyl-1,3-dioxin-4-one

An alternative to using the highly reactive and unstable diketene is the employment of 2,2,6-trimethyl-1,3-dioxin-4-one, which serves as a stable diketene equivalent. chemicalbook.comacs.org This compound reacts with arylamines like 2-bromoaniline, typically at elevated temperatures, to produce the desired acetoacetanilide (B1666496). researchgate.net The reaction proceeds via the thermal decomposition of the dioxinone to generate an acetylketene intermediate, which then readily reacts with the amine. chemicalbook.comresearchgate.net This method offers advantages in terms of the handling and storage of the acylating agent. chemicalbook.com

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry has introduced more sophisticated techniques for the synthesis and derivatization of this compound, focusing on efficiency, atom economy, and the generation of diverse molecular structures.

Multi-component Reaction Protocols (e.g., Biginelli Reaction)

This compound is a valuable component in multi-component reactions, such as the Biginelli reaction. nih.govnih.govresearchgate.net This one-pot reaction typically involves the condensation of an aldehyde, a β-ketoester (or an acetoacetamide (B46550) like this compound), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines. nih.govnih.gov By utilizing this compound, a wide array of derivatives incorporating the 2-bromophenyl moiety can be synthesized, which are of interest for their potential pharmacological activities. nih.govnih.gov

Nucleophilic Substitution Reactions in Derivatization

The bromine atom on the phenyl ring of this compound allows for further functionalization through nucleophilic substitution reactions. While direct aromatic nucleophilic substitution is often challenging, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction, provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These methods enable the introduction of a wide variety of substituents at the ortho-position of the phenyl ring, leading to the generation of novel derivatives. For instance, a derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] chemicalbook.comblucher.com.brthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628), has been synthesized using such principles. nih.gov The active methylene (B1212753) group in the 3-oxobutanamide moiety is also reactive and can be utilized in the synthesis of various heterocyclic compounds like pyridines, thiophenes, and thiazoles. sciencepublishinggroup.comresearchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. ajrconline.orgnih.govjobpcr.com The synthesis of this compound and its derivatives can be significantly expedited using microwave irradiation. ajrconline.orgarkat-usa.org For example, the condensation of 2-bromoaniline with tert-butyl acetoacetate in acetonitrile (B52724) at 160°C under microwave irradiation for 30 minutes yields this compound. chemicalbook.com This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgarkat-usa.org The Biginelli reaction to produce dihydropyrimidines can also be efficiently carried out using microwave irradiation. researchgate.netunits.it

Utilization of Michael Adducts as Intermediates

The active methylene group within this compound allows it to act as a potent Michael donor. This reactivity is harnessed in multicomponent reactions to generate highly substituted heterocyclic systems. A prominent example is the synthesis of tetrahydropyridine (B1245486) derivatives, where the initial Michael addition of the acetoacetamide to an α,β-unsaturated nitrile forms a transient adduct that subsequently undergoes intramolecular cyclization.

Detailed research has demonstrated the successful synthesis of 5-acetyl-2-amino-1,4-diaryl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles through a one-pot, three-component reaction. iaea.org This reaction involves this compound, an aromatic aldehyde, and malononitrile (B47326) in the presence of a basic catalyst such as piperidine (B6355638) or triethylamine (B128534) at room temperature.

The reaction mechanism proceeds through the initial Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylmethylidenemalononitrile. This α,β-unsaturated compound serves as the Michael acceptor. The enolate of this compound, formed in the basic medium, then undergoes a Michael addition to the electrophilic double bond of the arylmethylidenemalononitrile. The resulting open-chain Michael adduct rapidly undergoes an intramolecular cyclization via the attack of the amide nitrogen onto one of the nitrile groups, followed by tautomerization to yield the stable tetrahydropyridine ring system.

The presence of the ortho-bromo substituent on the N-phenyl ring can lead to the formation of rotational isomers, or rotamers, in the final product, which can be observed through spectroscopic methods like NMR. iaea.org The yields for these reactions are reported to be in the range of 47-75%. iaea.org

Table 1: Synthesis of Tetrahydropyridine Derivatives via Michael Addition

| Michael Donor | Michael Acceptor Precursors | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Aromatic Aldehyde, Malononitrile | Piperidine or Triethylamine | 5-Acetyl-2-amino-1-(2-bromophenyl)-4-(aryl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | 47-75 | iaea.org |

This synthetic strategy highlights the utility of Michael adducts derived from this compound as versatile intermediates for accessing complex and potentially biologically active heterocyclic molecules.

Reactivity and Transformations of N 2 Bromophenyl 3 Oxobutanamide

Chemical Reactivity Profiles of the β-Oxoamide Moiety

The chemical reactivity of the β-oxoamide group in N-(2-bromophenyl)-3-oxobutanamide is dictated by the presence of two carbonyl groups separated by a methylene (B1212753) unit. This arrangement leads to the following reactivity patterns:

Acidity of the α-Methylene Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic due to the electron-withdrawing effect of the adjacent carbonyls. This allows for easy deprotonation by a base to form a stable enolate ion. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Electrophilicity of the Carbonyl Carbons: Both the ketone and the amide carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the amide carbonyl.

Nucleophilicity of the Amide Nitrogen: The nitrogen atom of the amide group possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is diminished by the resonance with the adjacent carbonyl group.

These reactivity features make this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds.

Cyclization Reactions and Heterocyclic Annulation

The strategic placement of reactive sites within the this compound molecule allows for its participation in various cyclization and annulation reactions to afford a multitude of heterocyclic scaffolds.

This compound is a suitable substrate for the Biginelli reaction, a well-established multicomponent reaction for the synthesis of dihydropyrimidines (DHPMs). researchgate.netscispace.com In a typical Biginelli reaction, a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) are condensed under acidic conditions. By employing this compound as the β-dicarbonyl component, a variety of substituted dihydropyrimidines can be accessed. researchgate.netnih.gov The reaction proceeds through a series of intermediates, initiated by the condensation of the aldehyde with urea or thiourea, followed by the addition of the enolate of the β-oxoamide and subsequent cyclization and dehydration. scispace.com The resulting dihydropyrimidine (B8664642) core can be further functionalized. For instance, some pyrimidine (B1678525) derivatives have been synthesized through the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov

Table 1: Representative Synthesis of Dihydropyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

The β-oxoamide moiety can be utilized in the synthesis of pyridine (B92270) derivatives through various condensation reactions. researchgate.net For example, condensation of 3-oxobutanamide with malononitrile (B47326) and other reagents can lead to the formation of pyridinone derivatives. researchgate.net The synthesis of pyridine rings can also be achieved through a formal [2+2+1+1] cyclocondensation of alkynes with benzamides. mdpi.com While not directly demonstrated with this compound, these methods suggest its potential as a precursor for highly substituted pyridines. researchgate.netnih.gov

Furthermore, the synthesis of fused pyridine systems like pyrano[2,3-c]pyridines can be envisioned. Although direct synthesis from this compound is not extensively reported, related structures are often synthesized via multicomponent reactions involving a β-dicarbonyl compound, an activated nitrile, and an aldehyde, often in the presence of a suitable catalyst. researchgate.net

Thiophene (B33073) derivatives can be synthesized from this compound through reactions that construct the thiophene ring. google.comorgsyn.orggoogle.com A common method involves the reaction of the β-oxoamide with elemental sulfur and a compound containing an active methylene group, such as malononitrile, in a process known as the Gewald reaction. researchgate.net This reaction typically proceeds in the presence of a base and yields highly functionalized 2-aminothiophenes. Another approach involves the reaction of a thiocarbamoyl derivative of the β-oxoamide with α-halocarbonyl compounds. sciencepublishinggroup.comsciencepg.comresearchgate.net

Fused thiophene systems, such as thieno[2,3-d]pyrimidines, can be accessed by further cyclization of the initially formed thiophene derivatives. sciencepublishinggroup.comsciencepg.com For instance, a 2-aminothiophene-3-carboxamide (B79593) derivative can be cyclized with formic acid or other reagents to form the fused pyrimidine ring. sciencepg.comresearchgate.net The synthesis of novel fused hexacyclic electron-rich monomers incorporating thieno[3,2-b]thiophene (B52689) has also been reported, highlighting the versatility of thiophene chemistry. nih.gov

Table 2: Synthesis of Thiophene Derivatives

| Reactants | Reagents | Product |

|---|---|---|

| This compound, Malononitrile | Sulfur, Base (e.g., Triethylamine) | 2-Amino-5-(N-(2-bromophenyl)carbamoyl)-4-methylthiophene-3-carbonitrile |

The synthesis of pyrazole (B372694) derivatives from this compound can be readily achieved by its reaction with hydrazine (B178648) or substituted hydrazines. nih.govnih.govyoutube.com The reaction proceeds via condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.commdpi.com This method allows for the introduction of substituents on the pyrazole nitrogen by using substituted hydrazines.

The construction of more complex pyrano[2,3-c]pyrazole systems is also possible through multicomponent reactions. nih.govresearchgate.netnih.govrsc.orgresearchgate.net Typically, this involves the reaction of a pyrazolone (B3327878) (which can be formed in situ from a β-ketoester and hydrazine), an aldehyde, and an active methylene compound like malononitrile. researchgate.netnih.gov These reactions are often promoted by a catalyst and can be performed in environmentally friendly solvents. nih.govrsc.org Pyrano[2,3-c]pyrazoles have been investigated for various biological activities. mdpi.com

Thiazole (B1198619) derivatives can be synthesized from this compound by first converting it into a thiocarbamoyl derivative. sciencepublishinggroup.comsciencepg.comresearchgate.net This is typically achieved by reacting the β-oxoamide with an isothiocyanate in the presence of a base. The resulting intermediate can then be reacted with an α-halocarbonyl compound, such as chloroacetonitrile (B46850) or ethyl chloroacetate, to furnish the thiazole ring. sciencepublishinggroup.comsciencepg.com This sequence of reactions provides access to 2-aminothiazole (B372263) derivatives with various substituents. The synthesis of thiazole derivatives is of significant interest due to their wide range of reported biological activities. nih.govderpharmachemica.com

Synthesis of Triazolo[1,5-a]pyrimidine Systems

This compound serves as a key β-dicarbonyl component in the synthesis of nih.govsciencepublishinggroup.commdpi.comtriazolo[1,5-a]pyrimidine derivatives. This transformation is typically achieved through a multi-component reaction, often a Biginelli-like heterocyclization. nih.gov In this process, the β-ketoamide condenses with an aminotriazole, such as 3-amino-1,2,4-triazole, and an aldehyde. The reaction leverages the reactivity of the 1,3-dicarbonyl system within the butanamide structure.

This synthetic strategy is valued for its efficiency, allowing for the rapid assembly of the fused heterocyclic pyrimidine core from commercially accessible reagents. nih.gov The resulting nih.govsciencepublishinggroup.commdpi.comtriazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore, with derivatives being investigated for a range of biological activities, including as potential anticancer and antibacterial agents. nih.govnih.gov

| Reactants | Reaction Type | Resulting System | Key Findings |

|---|---|---|---|

| This compound, Aldehydes, 3-Amino-1,2,4-triazoles | Biginelli-like heterocyclization | nih.govsciencepublishinggroup.commdpi.comTriazolo[1,5-a]pyrimidine | An efficient, often single-pot, method for creating a focused library of derivatives with potential biological activities. nih.govnih.gov |

Formation of Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives can be accomplished through the condensation of 2-aminothiophenols with carbonyl-containing compounds. researchgate.netnih.gov The 3-oxobutanamide moiety of this compound provides the necessary electrophilic carbonyl carbon for such a cyclocondensation reaction.

In a typical procedure, the amino group of 2-aminothiophenol (B119425) attacks the acetyl carbonyl group of the butanamide. This is followed by an intramolecular cyclization involving the thiol group, which attacks the imine intermediate, and subsequent dehydration/oxidation to yield the aromatic benzothiazole ring. Various catalysts, including acids and metal catalysts, can be employed to facilitate this transformation. nih.govekb.eg This method is a fundamental approach to constructing the benzothiazole core, a prevalent structure in many biologically active compounds. researchgate.netekb.eg

Exploration of Diazepine (B8756704) Derivatives

The formation of 1,4-diazepine derivatives can be achieved by reacting this compound with ethylenediamine (B42938). sciencepublishinggroup.com The reaction involves a double condensation process where the two amino groups of ethylenediamine react with the two carbonyl groups of the β-dicarbonyl system in the butanamide. sciencepublishinggroup.comresearchgate.net The addition of a few drops of acetic acid typically catalyzes the reaction. sciencepublishinggroup.com This cyclocondensation reaction leads to the formation of a seven-membered diazepine ring, a structural motif found in many pharmacologically active compounds. mdpi.comsemanticscholar.org

| Reactant | Reagent | Resulting System | Reference |

|---|---|---|---|

| This compound | Ethylenediamine | 1,4-Diazepine derivative | sciencepublishinggroup.com |

Electrophilic and Nucleophilic Reactions

The nucleophilic character of the active methylene carbon and the electrophilic nature of the carbonyl carbons dominate the reactivity of this compound.

Reactions with Aromatic Aldehydes and Nitrile Derivatives

The active methylene group of this compound can participate in Knoevenagel-type condensation reactions with aromatic aldehydes. This reaction typically occurs in the presence of a weak base, such as piperidine (B6355638) or triethylamine (B128534), which deprotonates the methylene group to form a nucleophilic enolate that subsequently attacks the aldehyde.

Furthermore, this compound can react with nitrile derivatives like malononitrile. sciencepublishinggroup.com For instance, condensation with malononitrile in the presence of piperidine can lead to the formation of highly functionalized pyridine derivatives. sciencepublishinggroup.com This reaction highlights the versatility of the butanamide scaffold in constructing complex heterocyclic systems.

Diazo Coupling Reactions for Hydrazone Formation

The active methylene group in this compound is susceptible to electrophilic attack by aryl diazonium salts. This is a classic diazo coupling reaction. libretexts.org In a basic medium, the methylene group is deprotonated, and the resulting carbanion attacks the terminal nitrogen of the diazonium salt (Ar-N₂⁺). This coupling reaction results in the formation of a stable arylhydrazone derivative. These hydrazones are highly conjugated, often colored compounds and are valuable intermediates for the synthesis of other heterocyclic structures. libretexts.org

Reactions with Sulfur-Containing Reagents

This compound can react with various sulfur-containing reagents. A notable reaction involves treatment with elemental sulfur and malononitrile in the presence of a base like triethylamine, which leads to the synthesis of thiophene derivatives through the Gewald reaction. sciencepublishinggroup.comresearchgate.net

Additionally, it can react with phenyl isothiocyanate in a basic medium. researchgate.net This reaction introduces a thiocarbamoyl group, which can be further cyclized to form various sulfur- and nitrogen-containing heterocycles, such as thiazole derivatives. sciencepublishinggroup.com

| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |

|---|---|---|---|

| Diazo Coupling | Aryl diazonium salt | Active methylene group | Arylhydrazone |

| Gewald Reaction | Malononitrile, Elemental Sulfur | Active methylene and carbonyl groups | Thiophene derivative |

| Thiocarbamoylation | Phenyl isothiocyanate | Active methylene group | Thiocarbamoyl derivative |

Intermolecular and Intramolecular Heterocyclization

The reactivity of this compound allows for its conversion into a variety of heterocyclic systems through both internal and external cyclization pathways. Intramolecular reactions are dominated by the cyclization to form quinoline (B57606) derivatives, while intermolecular reactions with binucleophiles offer a route to seven-membered rings such as benzodiazepines.

Intramolecular Heterocyclization: Synthesis of Quinolone Derivatives

The presence of the anilide and the β-dicarbonyl moiety within the same molecule makes this compound a prime candidate for intramolecular cyclization to form quinoline structures. This transformation is a variation of well-established quinoline syntheses like the Conrad-Limpach and Camps cyclizations.

Research Findings:

The acid-catalyzed cyclization of N-aryl-3-oxobutanamides is a known method for the synthesis of 4-methylquinolin-2(1H)-ones. In a typical reaction, heating the substrate in the presence of a strong acid, such as polyphosphoric acid, induces an intramolecular electrophilic aromatic substitution. The reaction proceeds through the protonation of the amide carbonyl, which activates the adjacent carbon for electrophilic attack on the electron-rich phenyl ring. Subsequent dehydration leads to the formation of the stable quinolone ring system.

For this compound, this reaction is expected to yield 8-bromo-4-methylquinolin-2(1H)-one. The bromine atom at the ortho position of the aniline (B41778) ring directs the cyclization to the C6 position of the phenyl ring.

Table 1: Intramolecular Cyclization of this compound

| Starting Material | Reagent | Product |

|---|

Intermolecular Heterocyclization: Synthesis of Benzodiazepine Derivatives

This compound can also serve as a key building block in intermolecular heterocyclization reactions, particularly with binucleophilic reagents, to construct seven-membered heterocyclic rings. A notable example is the potential synthesis of 1,5-benzodiazepine derivatives through condensation with hydrazine.

Research Findings:

The reaction of β-ketoamides with hydrazine or its derivatives can lead to the formation of various heterocyclic systems. In the case of this compound, the reaction with hydrazine hydrate (B1144303) is anticipated to proceed in a stepwise manner. The first step involves the condensation of hydrazine with the ketone carbonyl group of the butanamide chain to form a hydrazone intermediate.

Following the initial condensation, an intramolecular cyclization can occur. This can happen via a nucleophilic attack of the terminal nitrogen of the hydrazone onto the amide carbonyl carbon, followed by cyclization and dehydration, to potentially form a diazepinone ring. The presence of the bromo group on the phenyl ring also opens up the possibility for subsequent palladium-catalyzed intramolecular C-N bond formation to create further fused heterocyclic systems. A plausible product from the initial condensation and cyclization with hydrazine is 7-bromo-5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-3-one.

Table 2: Proposed Intermolecular Cyclization with Hydrazine

| Reactant 1 | Reactant 2 | Proposed Product |

|---|

Spectroscopic Characterization and Structural Elucidation of N 2 Bromophenyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For N-(2-bromophenyl)-3-oxobutanamide, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, allowing for a complete structural assignment.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons, the amide proton (N-H), and the aliphatic protons of the 3-oxobutanamide moiety are expected. Due to the keto-enol tautomerism inherent in the β-dicarbonyl system, the compound may exist as a mixture, which would be reflected in the NMR spectrum, though the keto form typically predominates in non-polar solvents.

The aromatic region would display complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In studies of related hydrazone derivatives of N-(2,4-dimethylphenyl)-3-oxobutanamide, the amide proton signal was observed as a singlet between δ 10.98 and 11.16 ppm. mdpi.com The aliphatic portion of the molecule would give rise to two distinct signals: a singlet for the terminal methyl (CH₃) protons and a singlet for the methylene (B1212753) (CH₂) protons situated between the two carbonyl groups. In various derivatives of 3-oxobutanamide, the methyl signal typically appears around δ 2.2-2.7 ppm, while the methylene protons are observed near δ 3.6-4.0 ppm. sciencepublishinggroup.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ (acetyl) | ~ 2.3 | Singlet | Signal for the terminal methyl group. |

| CH₂ (methylene) | ~ 3.7 | Singlet | Signal for the active methylene group between carbonyls. |

| Ar-H (aromatic) | ~ 7.0 - 8.2 | Multiplet | Complex pattern for the four protons on the bromophenyl ring. |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The two carbonyl carbons (amide and ketone) would appear significantly downfield, typically in the range of δ 165-205 ppm. For instance, in a thiocarbamoyl derivative of a 3-oxobutanamide, the two C=O groups were observed at δ 175.52 ppm and δ 195.12 ppm. sciencepublishinggroup.com

The six carbons of the bromophenyl ring would produce signals in the aromatic region (δ 110-140 ppm). The carbon atom bonded to the bromine (C-Br) would be influenced by the halogen's electronegativity and heavy atom effect. The remaining three aliphatic carbons—the methyl (CH₃), methylene (CH₂), and the ketone-adjacent quaternary carbon—would appear in the upfield region of the spectrum. The methyl carbon is expected around δ 25-30 ppm, while the methylene carbon would be found near δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Ketone) | ~ 200 - 205 | Ketonic carbonyl carbon. |

| C=O (Amide) | ~ 165 - 170 | Amide carbonyl carbon. |

| Ar-C (Aromatic) | ~ 115 - 140 | Six signals expected for the phenyl ring carbons. |

| C-Br (Aromatic) | ~ 110 - 120 | Carbon directly attached to bromine. |

| CH₂ (Methylene) | ~ 45 - 55 | Methylene carbon between the two carbonyls. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bond, the two different C=O groups (amide and ketone), and C-N and C-Br bonds.

An analysis of the IR spectrum of the parent compound, N-phenyl-3-oxobutanamide (acetoacetanilide), provides a reliable reference. nist.gov A strong band around 3200-3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching vibrations are particularly diagnostic. Two distinct C=O bands are expected: the amide I band (primarily C=O stretch) typically appears around 1660-1680 cm⁻¹, while the ketonic C=O stretch occurs at a higher frequency, around 1710-1725 cm⁻¹. The presence of these two bands is a clear indicator of the β-keto-amide structure. Other significant peaks include the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the C-Br stretching vibration, which would appear in the fingerprint region below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3300 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Weak |

| C=O (Ketone) | Stretch | 1710 - 1725 | Strong |

| C=O (Amide I) | Stretch | 1660 - 1680 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, Multiple Bands |

| N-H (Amide II) | Bend | ~ 1550 | Medium-Strong |

| C-N | Stretch | ~ 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₀BrNO₂, corresponding to a molecular weight of approximately 256.1 g/mol . researchgate.net A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the ⁷⁹Br isotope and another at [M+2]⁺ corresponding to the ⁸¹Br isotope. Predicted data for the related 3-bromo and 4-bromo isomers show expected [M+H]⁺ peaks at m/z 255.99 and 257.99. researchgate.net

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. A prominent fragmentation for this compound would be the α-cleavage of the amide bond, which could lead to two primary fragment ions: the 2-bromoanilinium ion and the acetoacetyl cation. Studies on similar structures, such as hydrazones of N-(2,4-dimethylphenyl)-3-oxobutanamide, confirm that cleavage of the amide bond is a characteristic fragmentation pathway.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Notes |

|---|---|---|

| 256/258 | [C₁₀H₁₀BrNO₂]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 bromine isotope pattern. |

| 172/174 | [BrC₆H₄NH₂]⁺ | Fragment from cleavage of the amide C-N bond (2-bromoaniline cation). |

| 171/173 | [BrC₆H₄NCO]⁺ | Fragment from McLafferty rearrangement and subsequent cleavage. |

| 85 | [CH₃COCH₂CO]⁺ | Acetoacetyl cation from cleavage of the amide C-N bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Derivatives

This compound itself does not possess extensive conjugation and is expected to have absorption maxima primarily in the UV region, stemming from the π→π* transitions of the benzene ring and n→π* transitions of the carbonyl groups. However, the 3-oxobutanamide moiety is a versatile precursor for synthesizing highly chromophoric derivatives.

For instance, coupling 3-oxobutanamides with diazonium salts yields hydrazone derivatives, which are often brightly colored dyes. A study on hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide reported several absorption maxima. mdpi.com These derivatives displayed three ranges of absorption maxima at 203–207 nm, 235–271 nm, and 376–393 nm, indicating the formation of an extended chromophoric system. mdpi.com The introduction of different substituents onto the aryl hydrazone portion allows for the tuning of the electronic properties and, consequently, the color of the resulting dyes. This demonstrates the utility of the this compound scaffold in creating materials with specific optical properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and composition.

For this compound, with the molecular formula C₁₀H₁₀BrNO₂, the theoretical elemental composition can be precisely calculated.

Table 5: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 46.90% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 3.94% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.20% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.47% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.49% |

| Total | | | | 256.10 | 100.00% |

In practice, experimental results that fall within ±0.4% of the calculated values are generally considered acceptable evidence of purity. For example, in the synthesis of a hydrazone derivative with the formula C₁₈H₁₉N₃O₅S·2H₂O, the calculated percentages were C, 50.81%; H, 5.45%; N, 9.88%, while the found experimental values were C, 50.25%; H, 5.24%; N, 10.03%, which are in close agreement. A similar level of agreement would be required to verify the successful synthesis and purification of this compound.

Computational Chemistry and Molecular Modeling Studies of N 2 Bromophenyl 3 Oxobutanamide Derivatives

Quantum Chemical Calculations (e.g., DFT Methods, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of N-(2-Bromophenyl)-3-oxobutanamide derivatives. DFT methods, often utilizing basis sets such as B3LYP/6-31G**, offer a robust framework for optimizing molecular geometry and calculating various electronic parameters. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating interactions with other molecules. nih.gov

For a representative this compound derivative, DFT calculations reveal the distribution of electron density. The HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is distributed across the oxobutanamide moiety, indicating that the former acts as the primary electron donor and the latter as the electron acceptor. This charge transfer characteristic is central to the molecule's reactivity. nih.gov The calculated HOMO-LUMO gap can provide insights into the compound's stability. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.82 eV |

| HOMO-LUMO Gap (ΔE) | 4.63 eV |

| Dipole Moment | 3.12 D |

This interactive table provides hypothetical calculated values based on typical DFT analyses of similar aromatic amides.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and a region of positive potential near the amide proton, highlighting key sites for intermolecular interactions. nih.gov

Molecular Mechanics (MM+) and Semi-Empirical (PM3) Methods for Conformation Optimization

To explore the vast conformational landscape of flexible molecules like this compound, molecular mechanics (MM+) and semi-empirical methods such as PM3 are employed. These methods are computationally less intensive than DFT and are ideal for initial conformational searches to identify low-energy conformers.

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for identifying potential biological targets and understanding the binding modes of this compound derivatives. For instance, based on their structural similarity to known enzyme inhibitors, these compounds could be docked into the active sites of targets like cyclooxygenases or protein kinases.

The docking process involves placing the ligand in various orientations within the receptor's binding pocket and scoring these poses based on a force field that approximates the binding affinity. Successful docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

For example, a hypothetical docking study of this compound into a protein kinase active site might show the carbonyl oxygen of the amide forming a hydrogen bond with a backbone NH group of a key amino acid residue. The bromophenyl group could fit into a hydrophobic pocket, with the bromine atom potentially forming a halogen bond with a carbonyl oxygen or other electron-rich atom in the active site.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.2 | Val123, Leu173, Lys72 |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | -9.1 | Met109, Gly110, Lys53 |

This interactive table presents plausible docking scores and interacting residues for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the docked conformation and to study the dynamic behavior of the ligand within the binding site. nih.gov

An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, can reveal important information. researchgate.net The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored to determine if it remains stably bound in its initial docked pose. A low and stable RMSD suggests a stable binding mode. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the ligand and protein are flexible and which are rigid during the simulation. These simulations can confirm the persistence of key hydrogen bonds and other interactions predicted by docking and may reveal the role of water molecules in mediating the binding. nih.gov

Structure-Activity Relationship (SAR) Studies Utilizing Computational Approaches

Computational approaches are instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of this compound in silico and calculating relevant molecular descriptors, it is possible to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to relate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to changes in biological activity. nih.gov For a series of this compound derivatives, descriptors such as the HOMO-LUMO gap, dipole moment, molecular weight, and logP can be calculated. These descriptors can then be correlated with experimentally determined activity data to generate a QSAR equation.

For example, a QSAR study might reveal that increasing the electron-withdrawing nature of the substituent on the phenyl ring enhances activity, while bulky substituents at the acetylacetone (B45752) moiety are detrimental. Such models provide a predictive framework to guide the synthesis of new derivatives with improved potency. nih.gov

Investigation of Biological Activities of N 2 Bromophenyl 3 Oxobutanamide Derivatives in Vitro Studies

Anti-tumor Activity Investigations in Cancer Cell Lines (In Vitro)

Derivatives of the oxobutanamide and bromophenyl structures have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

One study focused on novel 4-oxobutanamide (B1628950) derivatives, testing their anti-proliferative capabilities against human cervical carcinoma (HeLa), human breast carcinoma (MDA-MB-231), and human kidney carcinoma (A498) cells. nih.gov Among the synthesized compounds, one derivative, DN4 , demonstrated superior activity against the A498 cell line compared to the standard chemotherapeutic agents paclitaxel (B517696) and colchicine. nih.gov This compound was found to inhibit the proliferation, adhesion, and invasion of A498 cells. nih.gov

In another line of research, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested for anticancer activity against 58 cell lines across nine different cancer types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. mdpi.com The study, conducted by the National Cancer Institute (NCI), found that several of these bromophenyl derivatives showed significant growth inhibition. mdpi.com Specifically, compound 4e was most effective against the CNS cancer cell line SNB-75, while compound 4i showed the most promising activity across multiple cell lines, including SNB-75, UO-31 (renal), CCRF-CEM (leukemia), EKVX (non-small cell lung), and OVCAR-5 (ovarian). mdpi.com

Anticancer Activity of Selected Bromophenyl and Oxobutanamide Derivatives

| Compound | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| DN4 | A498 (Kidney) | IC₅₀ | 1.94 µM | nih.gov |

| Paclitaxel (Control) | A498 (Kidney) | IC₅₀ | 8.81 µM | nih.gov |

| Compound 4e | SNB-75 (CNS) | Percent Growth Inhibition (PGI) | 41.25% | mdpi.com |

| Compound 4i | SNB-75 (CNS) | Percent Growth Inhibition (PGI) | 38.94% | mdpi.com |

| Compound 4i | UO-31 (Renal) | Percent Growth Inhibition (PGI) | 30.14% | mdpi.com |

Antimicrobial and Antibacterial Activity Assessments (In Vitro)

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Derivatives of 3-oxobutanamide have been investigated for their potential to combat these pathogens. nih.govresearchgate.net

Research into 2-benzylidene-3-oxobutanamide derivatives has identified several compounds with significant in vitro antibacterial activity against priority drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB). nih.gov In an initial screening at a concentration of 32 µg/mL, compounds that inhibited more than 70% of bacterial growth were selected for further testing to determine their minimum inhibitory concentration (MIC). nih.gov

One derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) , was particularly effective, inhibiting the growth of MRSA and MDR-AB at MICs of 2 µg/mL and 16 µg/mL, respectively. nih.gov Another compound, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide (18) , showed a potent MIC of 2 µg/mL against MRSA. nih.gov

Furthermore, studies on heterocyclic derivatives incorporating a bromophenyl group, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles , have also demonstrated antimicrobial and antifungal properties. zsmu.edu.ua The most active compound in this series was identified as 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole . zsmu.edu.ua

Minimum Inhibitory Concentration (MIC) of 3-Oxobutanamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) | Staphylococcus aureus (MRSA) | 2 | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) | Acinetobacter baumannii (MDR-AB) | 16 | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide (18) | Staphylococcus aureus (MRSA) | 2 | nih.gov |

Antioxidant Activity Studies (In Vitro)

The search for novel antioxidants is critical for combating oxidative stress implicated in numerous diseases. Research has extended to 3-oxobutanamides and related structures to evaluate their antioxidant potential. researchgate.net

In one study, a series of new 3-substituted-2-oxindole derivatives were synthesized and tested for their in vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. ijpsonline.com The results showed that these compounds exhibited moderate to good antioxidant activities when compared to the standard, ascorbic acid. ijpsonline.com The antioxidant effect of 3-hydroxy-3-substituted oxindoles was found to be concentration-dependent, with 5-fluoro and 5-methyl substituted analogs showing the highest activity. ijpsonline.com

Similarly, fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their scavenging activity against the DPPH radical. nih.gov Two compounds, 2a and 2c , demonstrated high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively, which was significantly more potent than the positive control, Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.gov

Enzyme Inhibition Studies (In Vitro)

Derivatives containing structures related to N-(2-bromophenyl)-3-oxobutanamide have been explored as inhibitors of various enzymes involved in disease pathology.

BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov The discovery of BACE-1 inhibitors is a major goal in Alzheimer's research. nih.gov A study focused on a series of nonpeptide BACE-1 inhibitors based on a biphenylacetamide scaffold. nih.gov Through optimization, the binding affinity of these molecules was improved from an initial IC₅₀ value of 323 µM to 27 µM. nih.gov This demonstrates that acetamide-based structures can serve as effective scaffolds for BACE-1 inhibition.

Urease is an enzyme that plays a role in pathologies associated with Helicobacter pylori infections and is also relevant in agriculture. nih.gov The search for effective urease inhibitors is an active area of research. nih.govnih.gov Studies on S-naproxen derivatives, which were modified to include hydrazide, Schiff base, and oxadiazole moieties, showed good to moderate urease inhibitory potential, with IC₅₀ values ranging from 14.01 ± 0.23 µM to 76.43 ± 0.8 µM. nih.gov Another study on oxazole-based imidazopyridine scaffolds also identified potent urease inhibitors. nih.gov These findings suggest that heterocyclic systems, which can be derived from butanamide structures, are promising for the development of urease inhibitors.

Alpha-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. nih.govplos.org Research has been conducted on various heterocyclic compounds for this purpose. A study on novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives explored their in vitro α-glucosidase inhibitory activity. nih.gov The inhibitory activity was determined by measuring the release of 4-nitrophenol (B140041) from a substrate, indicating that the triazole-pyridazine scaffold is a viable candidate for developing new α-glucosidase inhibitors. nih.gov Other studies have also shown that various plant extracts and their isolated compounds, such as flavonoids and terpenoids, can effectively inhibit α-glucosidase. nih.govplos.org

HIV Integrase Inhibition

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus relies on several key enzymes for its replication, making them prime targets for antiretroviral therapy. nih.gov One such enzyme, HIV integrase (IN), is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. nih.govbenthamscience.com Because there is no equivalent enzyme in humans, IN is a highly attractive target for developing specific and potentially less toxic antiretroviral drugs. nih.gov Inhibitors that block the strand transfer step of the integration process are known as integrase strand transfer inhibitors (INSTIs) and have become a vital component of modern HIV treatment. nih.govscispace.com

A well-established class of INSTIs is the diketo acid (DKA) derivatives. nih.gov These molecules function by chelating the essential metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking its function. The core structure of this compound contains a β-ketoamide functional group, which is structurally related to the diketo-acid pharmacophore. This structural similarity suggests a theoretical potential for this class of compounds to exhibit inhibitory activity against HIV integrase. Research into related structures, such as N-hydroxy-substituted 2-aryl acetamide (B32628) analogs, has identified novel HIV-1 integrase inhibitors, further highlighting the potential of aryl amide scaffolds in this therapeutic area. nih.gov

However, a review of available scientific literature indicates that while the broader class of N-aryl-β-ketoamides presents a rational starting point for inhibitor design, specific in vitro studies detailing the HIV integrase inhibitory activity of this compound derivatives have not been prominently reported. Consequently, specific data on their potency, such as half-maximal inhibitory concentration (IC₅₀) values, are not available.

Table 1: In Vitro HIV Integrase Inhibition Data for this compound Derivatives

| Compound Derivative | Target | Assay Type | IC₅₀ (µM) |

| N/A | HIV-1 Integrase | Strand Transfer | Data not available |

Data regarding the specific inhibitory activity of this compound derivatives against HIV integrase is not available in the reviewed scientific literature.

Chitin (B13524) Synthase Inhibition

Fungal infections represent a growing threat to both human health and agriculture, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. nih.gov The fungal cell wall, a structure absent in mammals, is an ideal target for selective antifungal therapies. nih.gov Chitin is a crucial polysaccharide that provides structural integrity to the fungal cell wall and septa. nih.govmdpi.com The enzyme responsible for its synthesis, chitin synthase (CHS), is therefore considered an excellent and safe target for novel fungicides. mdpi.comresearchgate.net

Several classes of compounds have been identified as chitin synthase inhibitors through in vitro studies. These include natural products like polyoxins and nikkomycins, which are among the most well-known CHS inhibitors. nih.govmdpi.com Other chemical classes investigated for CHS inhibition include benzoylphenylureas, coumarin (B35378) derivatives, benzothiazoles, and spiro[benzoxazine-piperidin]-ones. nih.govresearchgate.nettandfonline.comnih.gov These studies demonstrate the wide variety of chemical structures that can achieve inhibition of this key fungal enzyme.

While 3-oxobutanamides have been utilized as versatile starting materials in the synthesis of various heterocyclic compounds with demonstrated antimicrobial properties, direct evaluation of this compound derivatives as chitin synthase inhibitors has not been reported in the available literature. researchgate.net Therefore, there is no specific data from in vitro enzymatic assays to quantify their inhibitory effect on chitin synthase.

Table 2: In Vitro Chitin Synthase Inhibition Data for this compound Derivatives

| Compound Derivative | Fungal Species | IC₅₀ (mM) |

| N/A | Data not available | Data not available |

No studies reporting the direct chitin synthase inhibitory activity of this compound derivatives were identified in the reviewed scientific literature.

Applications in Materials Science and Dye Chemistry

Utility as Ligands in Catalysis and Coordination Chemistry

The oxygen atoms of the 3-oxobutanamide moiety in N-(2-Bromophenyl)-3-oxobutanamide can act as coordination sites for metal ions, making it a potential bidentate ligand. The formation of stable metal complexes is a critical aspect of coordination chemistry and catalysis. While specific research on the catalytic applications of this compound metal complexes is an area of ongoing investigation, the broader class of β-ketoamides has shown promise in forming coordination polymers and catalytically active metal centers.

The presence of the bromine atom on the phenyl ring offers a site for further modification through cross-coupling reactions, which could lead to the synthesis of more complex, multidentate ligands. These tailored ligands can then be used to create metal complexes with specific catalytic activities for a range of organic transformations. The ability to fine-tune the electronic and steric properties of the ligand by modifying the phenyl ring is a key advantage in the rational design of catalysts.

Table 1: Potential Coordination Modes of this compound

| Coordination Atom 1 | Coordination Atom 2 | Potential Metal Ions | Potential Applications |

| Carbonyl Oxygen (C=O) | Amide Oxygen (C=O) | Transition Metals (e.g., Cu, Ni, Co, Zn) | Catalysis, Luminescent Materials |

Role in the Synthesis of Organic Dyes and Pigments (e.g., Azo and Hydrazone Dyes)

One of the most significant applications of this compound is as a coupling component in the synthesis of azo and hydrazone dyes. Azo dyes, characterized by the -N=N- chromophore, and hydrazone dyes, containing the -C=N-NH- group, represent two of the largest classes of commercial colorants. nih.gov

The synthesis of these dyes typically involves the reaction of a diazonium salt with an electron-rich coupling component. The active methylene (B1212753) group (-CH2-) situated between the two carbonyl groups in this compound is highly reactive and readily couples with diazonium salts to form brightly colored azo compounds. These resulting dyes can exhibit a range of colors, from yellow to red, depending on the specific diazonium salt used.

Similarly, this compound can react with diazonium salts to form hydrazone pigments. Research on structurally related compounds, such as N-(2,4-dimethylphenyl)-3-oxobutanamide, has demonstrated the successful synthesis of stable hydrazone dyes. researchgate.net This suggests that this compound would be an equally effective precursor. The resulting hydrazone pigments are often noted for their good lightfastness and thermal stability, making them suitable for a variety of applications, including printing inks and plastics coloration. asianpubs.org

Table 2: Examples of Potential Dye Structures from this compound

| Dye Type | Reactant 1 | Reactant 2 | General Structure | Potential Color Range |

| Azo Dye | Diazonium Salt (Ar-N₂⁺) | This compound | Ar-N=N-CH(C=O)CH₃(C=O)NH-C₆H₄Br | Yellow, Orange, Red |

| Hydrazone Dye | Diazonium Salt (Ar-N₂⁺) | This compound | Ar-NH-N=C(C=O)CH₃(C=O)NH-C₆H₄Br | Yellow, Orange |

The synthesis of a novel heterocyclic azo dye by coupling diazotized 2-amino-6-methyl pyrimidine-4-ol with various coupling components, including 6-bromo-2-naphthol, highlights the versatility of using brominated compounds in dye synthesis to achieve specific properties. jusst.org While this study does not directly use this compound, it underscores the role of bromine substitution in the development of new dyes.

Future Directions and Emerging Research Avenues for N 2 Bromophenyl 3 Oxobutanamide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of acetoacetanilides often involves reagents and conditions that pose environmental concerns. sphinxsai.com Consequently, a significant research thrust is the development of "green" and sustainable synthetic protocols for N-(2-Bromophenyl)-3-oxobutanamide and its analogs. These efforts are centered on improving reaction efficiency, minimizing waste, and avoiding hazardous substances, in line with the principles of green chemistry. sphinxsai.comttwrdcs.ac.in

Key areas of development include:

Alternative Catalysts: Researchers are moving away from conventional acid and base catalysts towards more environmentally benign options. ijtsrd.com Magnesium sulphate, an inexpensive and mild Lewis acid catalyst, has been successfully used for the acetylation of amines, offering a sustainable route that avoids corrosive reagents like acetic anhydride. ijtsrd.com

Green Solvents and Conditions: The use of water or alternative solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is being explored to replace volatile organic compounds. chemicalbook.com Microwave-assisted synthesis represents another promising avenue, offering significantly reduced reaction times and improved yields. For instance, the synthesis of this compound from 2-bromoaniline (B46623) and tert-butyl acetoacetate (B1235776) has been achieved in just 30 minutes under microwave irradiation. chemicalbook.com

Bio-based Catalysts: An innovative approach involves using catalysts derived from agricultural waste, such as extracts from rice straw ash or the seed husk of Vigna mungo (black gram). ttwrdcs.ac.in These methods provide an economical and eco-friendly protocol for acetylation reactions at room temperature. ttwrdcs.ac.in

| Methodology | Key Features | Example Condition | Primary Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Acetonitrile (B52724) solvent, 160°C, 30 min. | High speed and efficiency. | chemicalbook.com |

| Lewis Acid Catalysis | Use of mild, inexpensive catalysts. | Magnesium sulphate in glacial acetic acid, 118°C, 90 min. | Avoids corrosive reagents. | ijtsrd.com |

| Green Solvent System | Replacement of traditional organic solvents. | HFIP solvent, 80°C, 12 h in a sealed tube. | Reduced environmental impact. | chemicalbook.com |

| Bio-based Catalysis | Use of catalysts from waste plant materials. | Water extract of Vigna mungo seed husk ash, room temperature, 40 min. | Sustainability and cost-effectiveness. | ttwrdcs.ac.in |

Advanced Mechanistic Investigations of Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The active methylene (B1212753) group and the amide functionality of the molecule allow it to participate in a variety of complex reactions.

Future mechanistic studies are likely to focus on:

Tandem and Multicomponent Reactions: this compound is an excellent substrate for multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step. nih.gov For example, the reaction of acetoacetanilide (B1666496) with malononitrile (B47326) can lead to unexpected and complex structures like hexahydroisoquinoline derivatives. mdpi.com A proposed mechanism for this transformation involves a sequence of Knoevenagel condensation, base-catalyzed dimerization, and subsequent intramolecular cyclization. mdpi.com Elucidating such complex pathways using advanced spectroscopic and computational techniques will enable chemists to better predict and control reaction outcomes.

Catalytic Cycles: Investigating the precise role of catalysts in these reactions is paramount. In Lewis acid-catalyzed reactions, the catalyst enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attack. ijtsrd.com Detailed kinetic and isotopic labeling studies can provide a clearer picture of the catalytic cycle, leading to the design of more efficient catalysts.

Keto-Enol Tautomerism: The keto-enol equilibrium in this compound plays a critical role in its reactivity. Advanced computational and spectroscopic methods can be employed to study how factors like solvent, temperature, and the presence of catalysts influence this equilibrium and, consequently, the reaction pathway.

Exploration of Structure-Property Relationships Beyond Conventional Biological Screening

While many derivatives of acetoacetanilides are explored for their biological activity, there is a growing interest in their application in materials science and as building blocks for diverse heterocyclic systems. nih.govresearchgate.net The unique electronic and structural features of this compound make it a promising candidate for non-biological applications.

Emerging areas of exploration include:

Non-Linear Optical (NLO) Materials: Acetoacetanilide crystals have been identified as having second-order NLO properties, making them suitable for applications in optoelectronics and frequency doubling. aip.orgaip.org The introduction of a bromine atom in the this compound structure can further modify its crystal packing and electronic properties. Future research could systematically investigate how substitutions on the phenyl ring influence the hyperpolarizability and NLO response of these materials.

Synthesis of Complex Heterocycles: The compound serves as a versatile starting material for synthesizing a wide array of heterocyclic compounds, including pyridines, pyrans, thiophenes, and thiazoles. nih.govresearchgate.netsciencepublishinggroup.com These heterocycles are not only of interest for their potential pharmacological activities but also as functional dyes and pigments. researchgate.net For instance, N-(2,4-dimethylphenyl)-3-oxobutanamide is used in the manufacturing of pigments. nih.gov

Coordination Chemistry: The β-ketoamide moiety can act as a bidentate ligand, coordinating with various metal ions. The resulting metal complexes could exhibit interesting magnetic, catalytic, or photophysical properties, opening avenues for research in coordination chemistry and materials science.

Integration of Computational Design with Synthetic Chemistry for Targeted Derivative Discovery

The synergy between computational chemistry and synthetic organic chemistry offers a powerful paradigm for the rational design of novel molecules with tailored properties. nih.gov For this compound, this integrated approach can accelerate the discovery of derivatives with specific functionalities.

Key computational strategies include:

Molecular Docking and Virtual Screening: For applications targeting specific proteins or receptors, molecular docking can predict the binding modes and affinities of virtual libraries of this compound derivatives. nih.govnih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, vibrational frequencies (IR and Raman), and reactivity indices of the molecule. aip.orgaip.org These calculations help in understanding the structure-property relationships and predicting how modifications to the molecular structure will affect its properties, such as its NLO activity or reactivity in a given transformation. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov For instance, when designing a derivative to bind to a biological target, MD simulations can assess the stability of the protein-ligand complex, providing a more accurate picture than static docking models. nih.gov This computational approach can guide the synthesis of derivatives with enhanced stability and efficacy.

| Computational Tool | Application | Predicted/Analyzed Properties | Reference |

|---|---|---|---|

| Molecular Docking | Virtual screening of compound libraries. | Binding affinity and interaction modes with target proteins. | nih.govnih.gov |

| Density Functional Theory (DFT) | Calculation of electronic and structural properties. | Energies, dipole moments, polarizabilities, vibrational spectra. | aip.orgaip.org |

| Molecular Dynamics (MD) Simulations | Analysis of the stability of molecular complexes. | Protein-ligand complex stability and conformational changes. | nih.govnih.gov |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in crystals. | Quantification of intermolecular contacts and packing modes. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.